molecular formula C15H12O4 B13760992 3-(3-methoxyphenoxy)-1(3H)-Isobenzofuranone

3-(3-methoxyphenoxy)-1(3H)-Isobenzofuranone

Cat. No.: B13760992
M. Wt: 256.25 g/mol
InChI Key: BNBJBCRKSCBJDA-UHFFFAOYSA-N
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Description

3-(3-methoxyphenoxy)-1(3H)-Isobenzofuranone is an organic compound with a complex structure that includes a methoxyphenoxy group and an isobenzofuranone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenoxy)-1(3H)-Isobenzofuranone typically involves the reaction of 3-methoxyphenol with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid, which facilitates the formation of the isobenzofuranone ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pressure control is crucial to maintain optimal reaction conditions and to minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenoxy)-1(3H)-Isobenzofuranone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .

Scientific Research Applications

3-(3-methoxyphenoxy)-1(3H)-Isobenzofuranone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenoxy)-1(3H)-Isobenzofuranone involves its interaction with specific molecular targets and pathways. The methoxyphenoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The isobenzofuranone core may also play a role in modulating the activity of enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-methoxyphenoxy)-1(3H)-Isobenzofuranone is unique due to its combination of the methoxyphenoxy group and the isobenzofuranone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

3-(3-methoxyphenoxy)-3H-2-benzofuran-1-one

InChI

InChI=1S/C15H12O4/c1-17-10-5-4-6-11(9-10)18-15-13-8-3-2-7-12(13)14(16)19-15/h2-9,15H,1H3

InChI Key

BNBJBCRKSCBJDA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OC2C3=CC=CC=C3C(=O)O2

Origin of Product

United States

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